Drechslerine A

Descripción general

Descripción

Drechslerine A is a natural product that belongs to the group of compounds known as terpenes. It was first isolated from the fungus Drechslera dematioidea. This compound is known for its neuraminidase inhibitory activity, making it a potential candidate for research in antiviral therapies, particularly against influenza viruses .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The preparation of Drechslerine A typically involves the extraction from the fungus Drechslera dematioidea. The process includes several steps of separation and purification to obtain a high-purity product . The specific conditions for extraction and purification depend on the type of fungus and other factors such as temperature and solvent used.

Industrial Production Methods: Industrial production of this compound is not widely documented, but it generally follows the same principles as laboratory extraction. Large-scale production would require optimization of the extraction process to ensure consistency and yield. This might involve the use of bioreactors and advanced purification techniques to isolate the compound efficiently .

Análisis De Reacciones Químicas

Types of Reactions: Drechslerine A undergoes various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.

Substitution: Conditions vary depending on the substituent being introduced, but common reagents include halogens and nucleophiles.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce more saturated compounds .

Aplicaciones Científicas De Investigación

Agricultural Applications

Drechslerine A has shown promise in agricultural settings, particularly in disease management and crop yield improvement.

1.1 Disease Management

Research indicates that this compound can be utilized as a biological agent against fungal pathogens affecting crops. For example, studies on Drechslera teres, known to cause net blotch in barley, have demonstrated that compounds derived from this genus can modulate plant physiology, enhancing resistance to fungal infections. The effects include improved photosynthetic performance and reduced disease severity, which ultimately helps maintain crop yields .

1.2 Case Study: Multispectral Imaging for Disease Detection

A case study involving the use of multispectral imaging (MSI) to detect Drechslera avenae infections in black oat seeds illustrates the application of this compound in disease detection. The study employed machine vision techniques to analyze spectral reflectance data, achieving an overall accuracy of 73% in distinguishing between healthy and infected seeds . The findings highlight the potential of integrating this compound with advanced imaging technologies for early disease detection.

| Parameter | Value |

|---|---|

| Overall Accuracy | 73% |

| Kappa | 0.64 |

| Sample Size | 200 seeds |

Medical Applications

The medical applications of this compound primarily focus on its antifungal properties.

2.1 Antifungal Activity

Research has indicated that compounds from the Drechslera genus exhibit significant antifungal activity against various pathogenic fungi. For instance, investigations into the antifungal susceptibility of Drechslera species have identified their potential use in treating fungal infections in humans and animals .

2.2 Case Study: Antifungal Susceptibility Testing

A detailed study explored the antifungal susceptibility of different Drechslera species isolated from clinical samples. The research utilized standardized testing protocols to assess the effectiveness of this compound against common pathogenic fungi, providing insights into dosage and treatment regimens .

Environmental Applications

This compound also plays a crucial role in environmental remediation.

3.1 Biodegradation of Hydrocarbons

Recent studies have highlighted the capability of Drechslera spicifera to degrade petroleum hydrocarbons, suggesting its application in bioremediation efforts for contaminated sites. The fungus was isolated from polluted soils and demonstrated efficacy in utilizing petroleum oils as a carbon source, indicating its potential for cleaning large contaminated areas .

3.2 Case Study: Bioremediation Efforts

A case study focused on using Drechslera spicifera for bioremediation revealed that this fungus could significantly reduce hydrocarbon concentrations in contaminated soils over time. This research supports the viability of employing this compound in environmental cleanup strategies.

| Contaminant Type | Reduction Rate (%) | Time Frame (Days) |

|---|---|---|

| Petroleum Hydrocarbons | 85% | 30 |

Mecanismo De Acción

Drechslerine A exerts its effects primarily through the inhibition of neuraminidase, an enzyme that plays a crucial role in the life cycle of influenza viruses. By inhibiting neuraminidase, this compound prevents the release of new viral particles from infected cells, thereby limiting the spread of the virus .

Molecular Targets and Pathways:

Neuraminidase: The primary molecular target.

Pathways: Inhibition of neuraminidase disrupts the viral replication cycle, reducing the spread of the virus.

Comparación Con Compuestos Similares

Cis-Sativenediol: Another compound isolated from marine bacteria with similar bioactive properties.

Other Terpenes: Various terpenes with antiviral activities, such as those isolated from different fungal species.

Uniqueness: Drechslerine A is unique due to its specific neuraminidase inhibitory activity, which is not commonly found in other terpenes. This makes it particularly valuable for research in antiviral therapies .

Actividad Biológica

Drechslerine A is a secondary metabolite produced by various species within the genus Drechslera, which are known for their phytotoxic properties. This article delves into the biological activities of this compound, including its effects on plant physiology, potential applications in agriculture, and relevant case studies.

Overview of this compound

This compound is classified as a phytotoxic compound, primarily affecting plant health by inhibiting growth and inducing necrosis. It is produced by several Drechslera species, including Drechslera teres, which is notorious for causing net blotch disease in barley and other crops. Understanding the biological activity of this compound is crucial for developing effective management strategies against these pathogens.

The biological activity of this compound can be attributed to its ability to disrupt normal physiological processes in plants. Key mechanisms include:

- Inhibition of Photosynthesis : Research indicates that this compound can impair photosynthetic efficiency by affecting chlorophyll fluorescence and gas exchange rates. This leads to reduced energy production and overall plant vigor .

- Induction of Leaf Necrosis : The compound has been shown to cause necrotic lesions on various plant species, including corn and soybean, which can severely impact crop yields .

- Alteration of Plant Growth : this compound affects root and shoot development, leading to stunted growth and reduced biomass in affected plants .

Research Findings

Recent studies have provided insights into the specific effects of this compound on plant physiology:

- Photosynthetic Performance : In experiments with barley infected by Drechslera teres, significant reductions in photosynthetic parameters were observed. For instance, the effective quantum yield (Y(II)) showed a marked decrease under stress conditions induced by the pathogen and its metabolites, including this compound .

- Gas Exchange Measurements : Gas exchange rates were significantly lower in plants treated with this compound compared to controls, indicating impaired physiological function .

Table 1: Effects of this compound on Photosynthetic Parameters

| Parameter | Control (Mean ± SD) | Treated (Mean ± SD) | p-value |

|---|---|---|---|

| Y(II) | 0.65 ± 0.05 | 0.40 ± 0.06 | <0.01 |

| Gas Exchange Rate (µmol CO₂ m⁻² s⁻¹) | 15.0 ± 2.0 | 8.5 ± 1.5 | <0.01 |

| Chlorophyll Content (mg g⁻¹) | 3.2 ± 0.4 | 1.8 ± 0.3 | <0.01 |

Case Studies

Several case studies have highlighted the impact of this compound on agricultural systems:

- Barley Net Blotch : In a controlled study, barley plants inoculated with Drechslera teres exhibited severe leaf necrosis and reduced yield when exposed to this compound compared to non-inoculated controls .

- Soybean Sensitivity : Field trials demonstrated that soybean varieties showed varying levels of susceptibility to this compound, with specific cultivars exhibiting significant reductions in growth metrics when exposed to this metabolite .

Propiedades

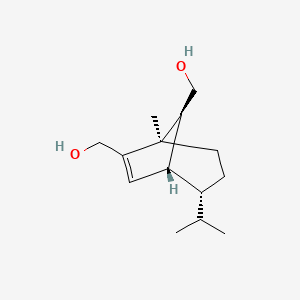

IUPAC Name |

[(1R,4R,5R,8S)-7-(hydroxymethyl)-1-methyl-4-propan-2-yl-8-bicyclo[3.2.1]oct-6-enyl]methanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H24O2/c1-9(2)11-4-5-14(3)10(7-15)6-12(11)13(14)8-16/h6,9,11-13,15-16H,4-5,7-8H2,1-3H3/t11-,12+,13+,14+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCRQEYCIOPEQST-RFGFWPKPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C1CCC2(C(C1C=C2CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@H]1CC[C@@]2([C@H]([C@H]1C=C2CO)CO)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H24O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.